

Application Notes and Protocols: 11-oxo-Mogroside V in Neurodegenerative Disease Models

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Compound of Interest

Compound Name: 11-oxo-Mogroside V

Cat. No.: B1254940

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective effects of **11-oxo-Mogroside V** and its parent compound, Mogroside V, in established in vitro and in vivo models of neurodegenerative diseases. The protocols detailed below are based on published research and are intended to guide researchers in studying the therapeutic potential of these compounds.

Introduction

Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons. Recent studies have highlighted the neuroprotective potential of natural compounds. Mogroside V, a major active component of *Siraitia grosvenorii*, and its primary metabolite, **11-oxo-Mogroside V**, have demonstrated significant therapeutic effects in various neurodegenerative disease models. These compounds are known to cross the blood-brain barrier and exert their effects through multiple mechanisms, including the modulation of key signaling pathways and the reduction of oxidative stress.^[1]

I. Neuroprotective Effects of 11-oxo-Mogroside V in a Schizophrenia Model

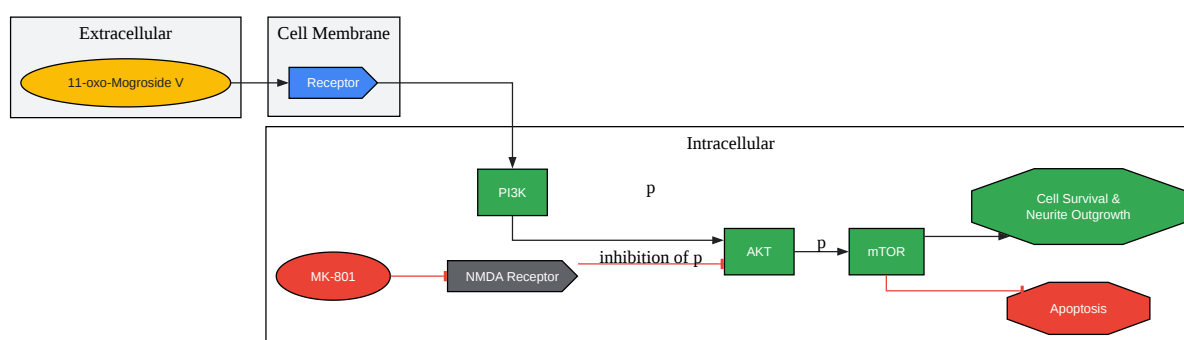
Recent research has explored the protective effects of **11-oxo-Mogroside V** against neuronal damage induced by MK-801, a non-competitive NMDA receptor antagonist used to model schizophrenia-like symptoms. In primary cortical neurons, **11-oxo-Mogroside V** has been shown to inhibit apoptosis and promote neurite outgrowth, suggesting its potential as a therapeutic agent for neurodegenerative and neuropsychiatric disorders.[\[1\]](#)[\[2\]](#)

Quantitative Data: **11-oxo-Mogroside V** in MK-801-Induced Neuronal Damage Model

Parameter	Model System	Treatment	Concentration	Result	Reference
Apoptosis Inhibition	Primary Cortical Neurons	11-oxo-Mogroside V + 100 μ M MK-801	0.1 μ M	Significant reduction in apoptotic cells	[3]
Apoptosis Inhibition	Primary Cortical Neurons	11-oxo-Mogroside V + 100 μ M MK-801	1 μ M	Strong reduction in apoptotic cells	[3]
Neurite Outgrowth	Primary Cortical Neurons	11-oxo-Mogroside V + MK-801	0.1 μ M	Rescue of impaired neurite outgrowth	[4]
Neurite Outgrowth	Primary Cortical Neurons	11-oxo-Mogroside V + MK-801	1 μ M	Significant rescue of impaired neurite outgrowth	[4]
p-AKT Levels	Primary Cortical Neurons	11-oxo-Mogroside V + 100 μ M MK-801	1 μ M	Reversal of MK-801-induced decrease in p-AKT	[3]
p-mTOR Levels	Primary Cortical Neurons	11-oxo-Mogroside V + 100 μ M MK-801	1 μ M	Reversal of MK-801-induced decrease in p-mTOR	[3]

Signaling Pathway: 11-oxo-Mogroside V in Neuroprotection

11-oxo-Mogroside V exerts its neuroprotective effects in the MK-801 model, at least in part, by activating the AKT/mTOR signaling pathway.[1][2] MK-801-induced neuronal damage is associated with the inactivation of this pro-survival pathway. Treatment with **11-oxo-Mogroside V** reverses this effect, leading to the phosphorylation and activation of AKT and its downstream target mTOR, which in turn promotes cell survival and inhibits apoptosis.



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Caption: **11-oxo-Mogroside V** activates the pro-survival AKT/mTOR pathway.

II. Neuroprotective Effects of Mogroside V in a Parkinson's Disease Model

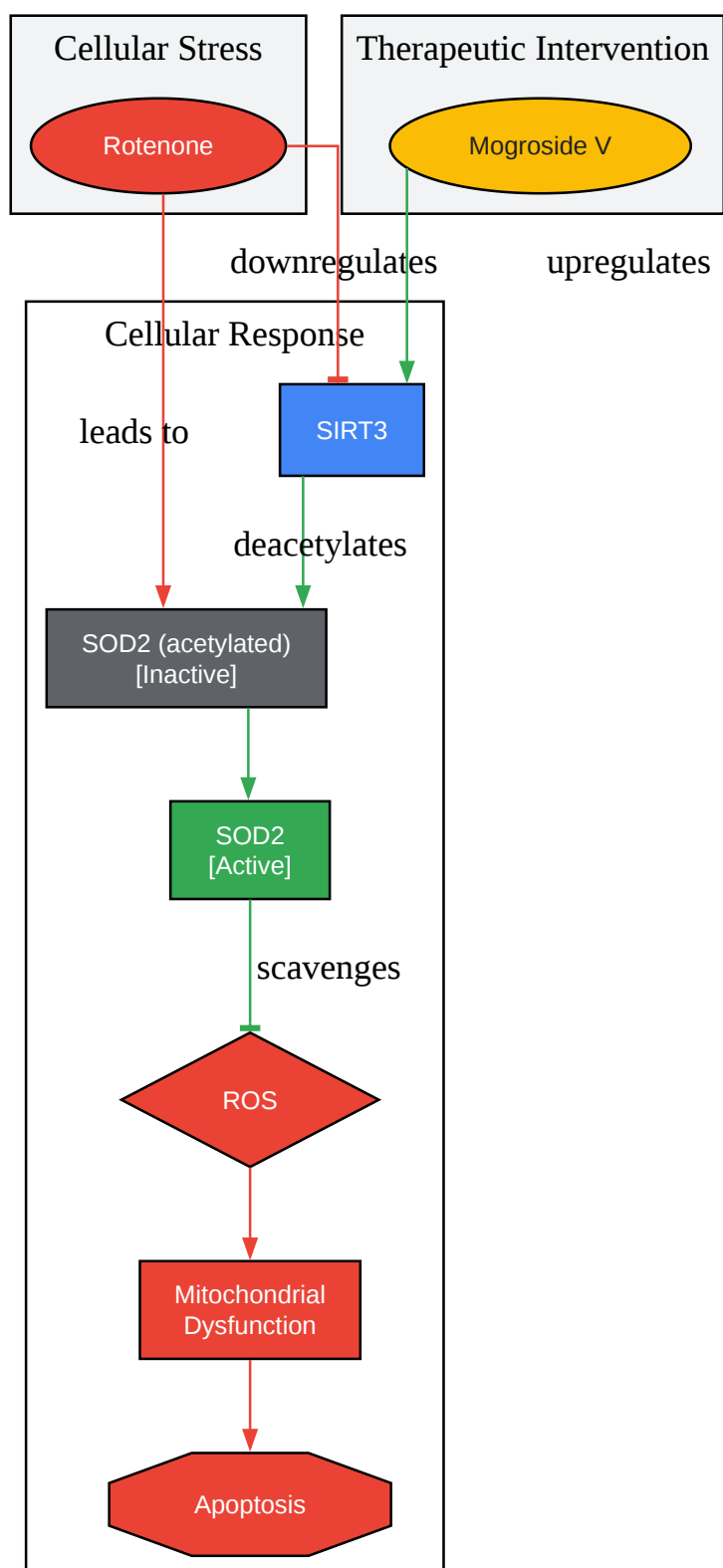
Mogroside V has demonstrated significant neuroprotective effects in a Parkinson's disease model induced by rotenone in SH-SY5Y neuroblastoma cells and an MPTP mouse model. Its therapeutic action is linked to the attenuation of mitochondrial dysfunction and oxidative stress through the upregulation of Sirtuin 3 (SIRT3).

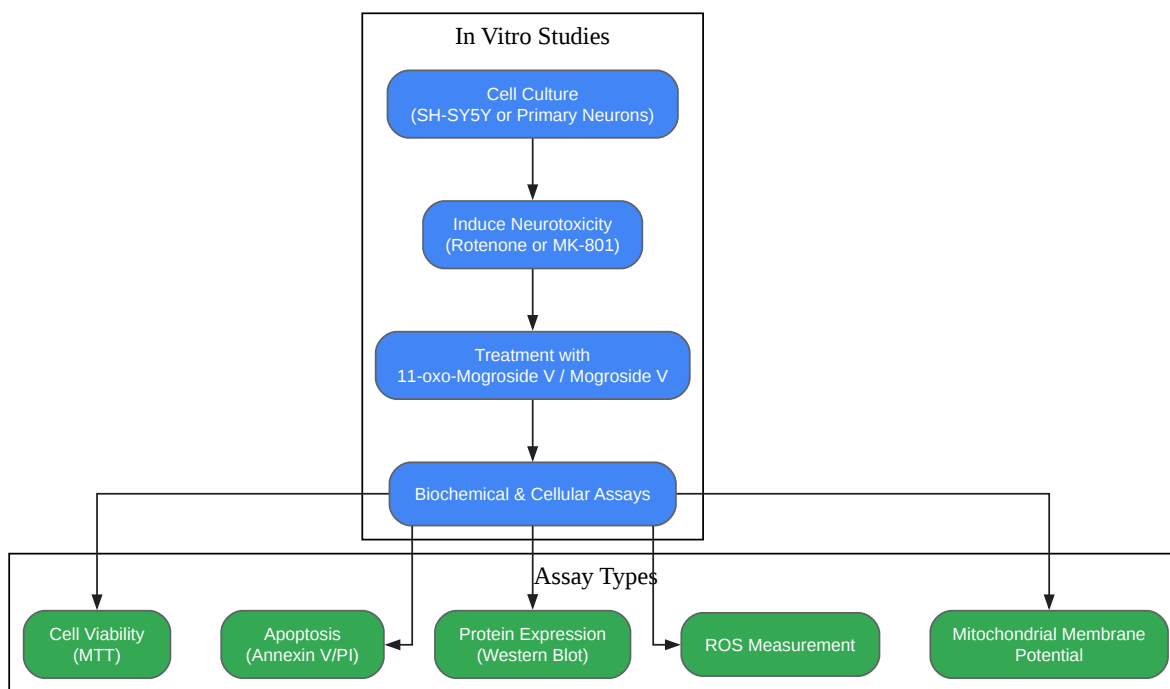
Quantitative Data: Mogroside V in Parkinson's Disease Models

Parameter	Model System	Treatment	Concentration/Dosage	Result	Reference
Cell Viability	Rotenone-treated SH-SY5Y cells	Mogroside V	25 μ M	Increased cell viability	[5]
Cell Viability	Rotenone-treated SH-SY5Y cells	Mogroside V	50 μ M	Further increase in cell viability	[5]
Cell Viability	Rotenone-treated SH-SY5Y cells	Mogroside V	100 μ M	Significant increase in cell viability	[5]
ROS Production	Rotenone-treated SH-SY5Y cells	Mogroside V	25-100 μ M	Dose-dependent reduction in ROS	[5]
Mitochondrial Membrane Potential	Rotenone-treated SH-SY5Y cells	Mogroside V	25-100 μ M	Dose-dependent recovery of MMP	[5]
Apoptosis	Rotenone-treated SH-SY5Y cells	Mogroside V	25-100 μ M	Dose-dependent reduction in apoptotic cells	[5]
Motor Function (Rotarod Test)	MPTP-induced Mice	Mogroside V	10 mg/kg	Reversal of motor impairments	
Dopaminergic Neuron Loss	MPTP-induced Mice	Mogroside V	10 mg/kg	Attenuation of neuronal loss	

Signaling Pathway: Mogroside V in Neuroprotection

Mogroside V's neuroprotective mechanism in the Parkinson's disease model involves the upregulation of SIRT3. Rotenone-induced neurotoxicity leads to a decrease in SIRT3 levels and activity, resulting in the hyperacetylation and inactivation of Superoxide Dismutase 2 (SOD2), a key mitochondrial antioxidant enzyme. This inactivation leads to increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and ultimately apoptosis. Mogroside V treatment upregulates SIRT3, which deacetylates and activates SOD2, thereby restoring mitochondrial function and protecting neurons from oxidative stress-induced cell death.[5]





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